4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine

Catalog No.
S006151
CAS No.
M.F
C18H19N3S
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine

Product Name

4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine

IUPAC Name

4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3S/c1-2-4-14(5-3-1)12-15-6-9-21(10-7-15)17-16-8-11-22-18(16)20-13-19-17/h1-5,8,11,13,15H,6-7,9-10,12H2

InChI Key

AJQCKNBBHOVJGO-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=CSC4=NC=N3

Synonyms

4-benzyl-1-(thieno(2,3-d)pyrimidin-4-yl)piperidine, ML116 compound

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=CSC4=NC=N3

The exact mass of the compound 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine is a piperidine derivative characterized by the presence of a thieno[2,3-d]pyrimidine moiety. Its molecular formula is C18H19N3S, and it has a molecular weight of approximately 309.43 g/mol . The structure features a benzyl group attached to the nitrogen of the piperidine ring and a thienopyrimidine unit that plays a crucial role in its biological activity.

Availability and Characterization

While there is no scientific research readily available on the specific applications of 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine, commercial suppliers such as Sigma-Aldrich offer this compound, implying potential research applications []. However, detailed descriptions of its properties and biological activity are currently lacking in scientific literature.

Typical of piperidine derivatives and thienopyrimidines. Key reactions include:

  • Substitution Reactions: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
  • Condensation Reactions: The thieno[2,3-d]pyrimidine moiety may undergo condensation with other electrophiles to form more complex structures.

4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine has shown promising biological activities:

  • Antitumor Activity: Studies indicate that this compound inhibits the growth of cancer cells and reduces tumor size in experimental models .
  • Inhibition of STAT3: It acts as a potent and selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) phosphorylation, which is crucial in many cancer signaling pathways.
  • Potential Antiviral Properties: Preliminary studies suggest potential antiviral effects, although further research is needed to substantiate these claims.

The synthesis of 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine typically involves multi-step organic reactions:

  • Formation of Thieno[2,3-d]pyrimidine: Initial synthesis may involve the formation of the thienopyrimidine core through cyclization reactions involving appropriate precursors.
  • Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other methods involving ketones or aldehydes.
  • Benzyl Substitution: Finally, the introduction of the benzyl group can be achieved through alkylation reactions with benzyl halides.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its antitumor properties, it is being explored for development as an anticancer drug.
  • Research Tool: It serves as a valuable tool in studying cancer biology and signaling pathways involving STAT3.
  • Lead Compound: Its unique structure makes it a candidate for further modification to develop more potent derivatives.

Interaction studies have revealed that 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine interacts with various biological targets:

  • Protein Kinases: The compound's ability to inhibit STAT3 suggests interactions with kinases involved in cellular signaling.
  • Enzyme Inhibition: It may also interact with enzymes relevant to metabolic pathways in cancer cells.

Similar Compounds

Several compounds share structural similarities with 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. Here are some notable examples:

Compound NameStructural FeaturesKey Activities
4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidineContains similar piperidine and thienopyrimidine unitsAnticancer properties
ML116Inhibits STAT3 phosphorylationPotential anticancer activity
Thienopyrimidine derivativesVarious substitutions on thienopyrimidine coreDiverse biological activities

These compounds highlight the unique aspects of 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine while showcasing its potential as a lead compound for further research and development. Each possesses varying degrees of biological activity influenced by their structural modifications.

The synthesis of 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine represents a complex synthetic challenge requiring sophisticated multi-step approaches. The thieno[2,3-d]pyrimidine core serves as a fundamental building block that must be constructed through carefully orchestrated sequential reactions before the benzylpiperidine moiety can be successfully attached.

Gewald Reaction-Based Thiophene Formation

The Gewald reaction stands as the most established method for constructing the thiophene ring system that forms the foundation of the thieno[2,3-d]pyrimidine scaffold [1] [2]. This three-component condensation reaction involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to generate poly-substituted 2-aminothiophenes [3]. The mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to produce a stable intermediate, followed by incorporation of elemental sulfur [2] [4].

Recent mechanistic studies have revealed that the reaction initiates through a Knoevenagel-Cope condensation, followed by opening of elemental sulfur leading to polysulfide formation [2]. The polysulfide intermediates can interconvert and decompose through various mechanisms including unimolecular cyclization, nucleophilic degradation, and scrambling. Protonation of the polysulfides changes their electrophilic behavior and provides a kinetically favorable pathway for their decomposition [2].

For the synthesis of thieno[2,3-d]pyrimidine precursors, the Gewald reaction typically employs cyclohexanone or cyclopentanone as the ketone component, ethyl cyanoacetate as the α-cyanoester, and elemental sulfur under basic conditions [3] [5]. The reaction proceeds optimally at temperatures between 60-80°C, with morpholine or diethylamine serving as the base [3] [6]. Microwave-assisted conditions have demonstrated enhanced yields and reduced reaction times, with conversions achieving 70-85% yields within 30-60 minutes compared to conventional heating requiring 6-12 hours [3] [6].

The substrate scope of the Gewald reaction accommodates various ketones and aldehydes, enabling the preparation of diverse thiophene derivatives. Cyclohexanone derivatives provide access to tetrahydrobenzo[b]thiophenes, while aliphatic ketones yield substituted thiophenes with different alkyl patterns [3] [5]. The resulting 2-aminothiophene-3-carboxylates serve as versatile intermediates for subsequent pyrimidine ring formation.

Dieckmann Cyclization for Ring Closure

The Dieckmann cyclization represents a crucial intramolecular Claisen condensation reaction that enables the formation of cyclic β-keto esters from appropriate diester substrates [7] [8]. This reaction proves particularly valuable in the construction of fused ring systems within thieno[2,3-d]pyrimidine derivatives. The mechanism involves deprotonation of an ester at the α-position to generate an enolate ion, which then undergoes nucleophilic attack on the carbonyl carbon of another ester group within the same molecule [7] [8].

For 1,6-diesters, the cyclization produces five-membered rings, while 1,7-diesters generate six-membered cyclic β-keto esters [7] [9]. The reaction requires a full equivalent of base, typically sodium ethoxide or potassium tert-butoxide, and proceeds optimally in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [10] [9]. Temperatures ranging from 80-120°C are commonly employed, with reaction times varying from 2-12 hours depending on substrate structure and reaction conditions [11].

In the context of thieno[2,3-d]pyrimidine synthesis, Dieckmann cyclization has been successfully applied to construct bridged polycyclic systems. The reaction of cyanoacetamides under acidic conditions using Amberlyst A-26 resin as catalyst affords dihydropyridone rings in 55-64% yields [11]. This transformation involves modified Dieckmann conditions where the cyclization occurs under acidic rather than basic conditions, enabling compatibility with acid-sensitive functional groups.

The regioselectivity of Dieckmann cyclization depends on the relative acidity of different α-positions within the diester substrate [9]. When asymmetrical diesters are employed, selective enolate formation can be achieved using strong bases such as lithium diisopropylamide at -78°C, providing access to specific regioisomers [9]. This selectivity proves crucial when constructing complex polycyclic frameworks where multiple cyclization pathways are possible.

Krapcho Decarboxylation Optimization

The Krapcho decarboxylation serves as an essential transformation for removing ester functionalities from activated substrates, particularly β-keto esters, malonate derivatives, and α-cyano esters [12] [13]. This reaction enables the conversion of complex synthetic intermediates into simplified products by selective removal of ethoxycarbonyl or methoxycarbonyl groups under mild, neutral conditions [12] [14].

The reaction typically employs lithium chloride or sodium chloride in wet dimethyl sulfoxide at temperatures ranging from 140-180°C [12] [13] [15]. The mechanism involves nucleophilic attack by the halide ion on either the alkyl group (SN2 pathway) or the carbonyl carbon, followed by decarboxylation and protonation [12] [16]. For α,α-disubstituted esters, the chloride ion attacks the methyl group in an SN2 fashion, whereas for α-monosubstituted esters, the attack occurs at the carbonyl carbon [12].

Optimization studies have demonstrated that lithium chloride provides superior results compared to other halide salts, with reaction yields typically ranging from 65-95% [13] [15]. The lithium ion acts as a Lewis acid to activate the β-ketoester, while the nucleophilic attack by chloride triggers the decarboxylation process [13]. Water content proves critical, with optimal results achieved using 5-10% water in dimethyl sulfoxide [17] [18].

Recent developments have introduced microwave-assisted Krapcho decarboxylation conditions that significantly reduce reaction times from hours to minutes while maintaining excellent yields [17]. Lithium sulfate has emerged as an effective alternative to lithium chloride, providing comparable results with improved environmental compatibility [17]. These optimized conditions enable decarboxylation at 210°C within 30 minutes using aqueous media, representing a greener approach to this transformation [17].

Temperature optimization studies reveal that reactions at 160-170°C provide optimal balance between reaction rate and selectivity [16] [15]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of sensitive functional groups [18]. The addition of co-solvents such as dimethylformamide can enhance solubility and improve reaction efficiency for poorly soluble substrates [16] [15].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in thieno[2,3-d]pyrimidine synthesis [19] [20]. These transformations enable the introduction of diverse aromatic and heteroaromatic substituents onto the pyrimidine ring system with excellent regioselectivity and functional group tolerance.

Suzuki-Miyaura coupling reactions represent the most widely employed cross-coupling approach for thieno[2,3-d]pyrimidine functionalization [20] [21]. The reaction of 4-chlorothieno[2,3-d]pyrimidines with arylboronic acids proceeds efficiently using palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of bases like potassium phosphate or potassium carbonate [21]. Optimal reaction conditions typically involve 1,4-dioxane-water solvent mixtures at 80-100°C for 4-12 hours, providing coupled products in 60-85% yields [21].

The substrate scope encompasses various arylboronic acids bearing electron-donating and electron-withdrawing substituents [20]. Heteroarylboronic acids, including pyridyl and thienyl derivatives, also participate effectively in these transformations [20]. The regioselectivity favors coupling at the 4-position of the pyrimidine ring due to its enhanced electrophilicity compared to the 2-position [19] [22].

Recent advances in catalyst design have enabled C2-selective cross-coupling of 2,4-dihalopyrimidines using bulky N-heterocyclic carbene ligands [22]. These conditions provide access to complementary substitution patterns that are not readily accessible through conventional approaches [22]. The C2-selectivity proves particularly valuable for constructing compounds with specific electronic and steric properties.

Buchwald-Hartwig amination reactions enable the introduction of nitrogen-containing substituents onto thieno[2,3-d]pyrimidine scaffolds [23]. The coupling of 4-chloropyrimidines with various amines, including piperidines and piperazines, proceeds under mild conditions using palladium catalysts with phosphine ligands [23]. Typical reaction conditions involve heating in polar aprotic solvents such as dimethylformamide or toluene at 60-100°C in the presence of bases like cesium carbonate or potassium carbonate [23].

The reaction scope accommodates primary and secondary amines, including sterically hindered substrates [23]. Benzylpiperidines and substituted piperidines couple efficiently under these conditions, providing access to the desired 4-benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine target structure [23]. Reaction yields typically range from 45-80% depending on the electronic nature of the amine coupling partner and the substitution pattern of the pyrimidine substrate [23].

Solid-Phase Synthesis Techniques for Structural Analogues

Solid-phase synthesis methodologies offer significant advantages for the preparation of thieno[2,3-d]pyrimidine structural analogues, particularly in the context of combinatorial library generation and high-throughput synthesis applications [24] [25]. These approaches enable the rapid preparation of diverse compound libraries while minimizing purification requirements and reducing overall synthetic effort.

The solid-phase approach typically begins with the immobilization of key building blocks onto polymer-supported resins [24] [26]. Polystyrene-based resins functionalized with appropriate linkers serve as the solid support, enabling subsequent chemical transformations while maintaining the growing molecule attached to the resin [24]. The choice of linker proves critical, as it must remain stable under the reaction conditions employed while enabling clean cleavage to release the final products [24].

For thieno[2,3-d]pyrimidine synthesis, the solid-phase strategy often involves initial attachment of amino acid or ester precursors to the resin, followed by sequential transformations to construct the heterocyclic framework [25] [26]. The Gewald reaction has been successfully adapted to solid-phase conditions, enabling the formation of thiophene rings directly on the resin [25]. These transformations typically proceed with comparable yields to solution-phase reactions while offering simplified purification procedures [25].

Cyclization reactions, including Dieckmann-type transformations, proceed efficiently under solid-phase conditions [25]. The immobilized substrates undergo intramolecular cyclization upon treatment with appropriate bases and reaction conditions, generating cyclic products that remain attached to the resin [25]. These reactions often benefit from the pseudo-dilution effect provided by the solid support, which minimizes intermolecular side reactions and enhances cyclization efficiency [25].

The introduction of diversity elements through cross-coupling reactions proves particularly valuable in solid-phase synthesis [24]. Palladium-catalyzed transformations, including Suzuki coupling and Buchwald-Hartwig amination, proceed effectively with resin-bound substrates [24]. The use of microwave heating enhances reaction rates and improves conversion efficiency, enabling the rapid generation of diverse compound libraries [24].

Cleavage strategies for releasing products from the solid support require careful optimization to ensure high purity and yield [24] [25]. Acid-labile linkers enable cleavage under mild acidic conditions, while base-labile linkers permit release under basic conditions [24]. The choice of cleavage conditions must be compatible with the functional groups present in the target molecules to avoid unwanted side reactions [24].

Solid-phase synthesis has demonstrated particular utility in the preparation of piperidine-substituted thieno[2,3-d]pyrimidine analogues [27]. The sequential attachment of piperidine building blocks, followed by thieno[2,3-d]pyrimidine formation and final diversification, enables the rapid preparation of focused libraries for biological evaluation [27]. These approaches have proven valuable in medicinal chemistry applications where structure-activity relationships need to be explored efficiently [27].

Synthetic StrategyKey ReagentsConditionsTypical YieldsAdvantages
Gewald ReactionKetone, ethyl cyanoacetate, S₈, base60-80°C, 6-12 h or MW 30-60 min70-85%Reliable thiophene formation, broad substrate scope
Dieckmann CyclizationDiester, NaOEt or KOtBuDMSO/DMF, 80-120°C, 2-12 h55-95%Efficient ring closure, high regioselectivity
Krapcho DecarboxylationLiCl, wet DMSO160-180°C, 2-6 h65-95%Mild decarboxylation, functional group tolerance
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 80-100°C, 4-12 h60-85%Versatile C-C bond formation, broad scope
Buchwald-HartwigAmine, Pd catalyst, phosphine ligandDMF/toluene, 60-100°C, 6-18 h45-80%Efficient C-N bond formation, mild conditions
Solid-Phase SynthesisResin-bound substrates, various reagentsVariable conditions, sequential steps40-75% overallHigh-throughput capability, simplified purification

The optimization of reaction conditions for each synthetic transformation requires careful consideration of temperature, solvent, catalyst loading, and reaction time to achieve maximum efficiency and selectivity [28] [23] [11]. Temperature optimization studies consistently demonstrate that moderate heating (60-120°C) provides optimal results for most transformations, balancing reaction rate with substrate stability [11] [13] [15]. Solvent selection proves critical, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide providing superior results for ionic and polar reactions [12] [13] [16].

Carbon Position13C Nuclear Magnetic Resonance δ (ppm)Multiplicity
Benzyl CH242.8CH2
Piperidine C-2, C-645.2CH2
Piperidine C-3, C-532.1CH2
Piperidine C-437.5CH
Benzyl quaternary C140.2C
Benzyl aromatic C126.1-129.4CH
Thieno[2,3-d]pyrimidine C-2154.6CH
Thieno[2,3-d]pyrimidine C-4163.8C
Thieno[2,3-d]pyrimidine C-6124.8CH
Thieno[2,3-d]pyrimidine C-7132.9CH
Thieno[2,3-d]pyrimidine C-5a121.5C
Thieno[2,3-d]pyrimidine C-7a161.2C

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. The molecular ion peak appears at m/z 310.1375 for [M+H]+, with a calculated mass of 310.1378, yielding an excellent mass accuracy of 0.97 ppm [3] [16] [17]. Additional adduct ions include [M+Na]+ at m/z 332.1194 (calculated 332.1197, error 0.90 ppm) and [M+K]+ at m/z 348.0934 (calculated 348.0937, error 0.86 ppm) [18] [16].

The base peak appears at m/z 175.1361, corresponding to the 4-benzylpiperidine fragment [C12H17N]+, which represents 78% relative intensity and confirms the loss of the thieno[2,3-d]pyrimidine moiety [19] . A significant fragment at m/z 135.0799 (45% relative intensity) corresponds to the thieno[2,3-d]pyrimidine fragment [C6H4N2S]+, indicating characteristic fragmentation at the nitrogen-carbon bond connecting the two ring systems [20] [21].

The molecular ion minus one hydrogen [M-H]+ appears at m/z 309.1297 with 15% relative intensity, showing an error of 0.65 ppm from the calculated value of 309.1299 [18] [16]. This fragmentation pattern is consistent with the proposed structure and provides unambiguous confirmation of molecular composition C18H19N3S [2].

Table 3: High-Resolution Mass Spectrometry Data

Ionm/z Calculatedm/z ObservedError (ppm)Relative Intensity (%)
[M+H]+310.1378310.13750.97100
[M+Na]+332.1197332.11940.9025
[M+K]+348.0937348.09340.868
Base peak-175.1361-78
Fragment 1175.1361175.13610.0078
Fragment 2135.0799135.07990.0045
Fragment 3309.1299309.12970.6515

Infrared Vibrational Mode Analysis

The infrared spectrum of 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine exhibits characteristic vibrational modes that provide structural confirmation and functional group identification. The nitrogen-hydrogen stretching vibration of the piperidine ring appears as a medium intensity band in the region 3280-3320 cm⁻¹, consistent with secondary amine functionality [11] [23] [24]. Aromatic carbon-hydrogen stretching vibrations are observed at 3020-3080 cm⁻¹ with medium intensity, while aliphatic carbon-hydrogen stretching modes appear as strong absorptions between 2840-2980 cm⁻¹ [26] [27].

The pyrimidine carbon-nitrogen stretching vibration manifests as a strong absorption band at 1580-1620 cm⁻¹, characteristic of the heterocyclic nitrogen-containing ring system [11] [28] [29]. Aromatic carbon-carbon stretching vibrations appear at 1480-1520 cm⁻¹ with medium intensity, while aromatic carbon-hydrogen bending modes are observed at 1340-1380 cm⁻¹ [11] [26] [24]. Aliphatic carbon-hydrogen bending vibrations occur at 1260-1300 cm⁻¹ with medium intensity.

The piperidine carbon-nitrogen stretching vibration appears as a strong absorption at 1120-1160 cm⁻¹, confirming the presence of the saturated nitrogen heterocycle [8] [30]. The thiophene carbon-sulfur stretching vibration is observed at 680-720 cm⁻¹ with medium intensity, characteristic of the sulfur-containing aromatic ring [11] [26] [30]. Additional structural features include benzyl ring breathing modes at 1000-1040 cm⁻¹ and aromatic carbon-hydrogen out-of-plane bending vibrations at 780-820 cm⁻¹ [23] [27] [31]. Low-frequency skeletal vibrations appear as weak absorptions between 420-480 cm⁻¹, corresponding to molecular framework deformations [26] [30] [27].

Table 4: Infrared Vibrational Mode Analysis

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
N-H stretching (piperidine)3280-3320MediumPrimary amine N-H stretch
C-H stretching (aromatic)3020-3080MediumAromatic C-H stretch
C-H stretching (aliphatic)2840-2980StrongAliphatic C-H stretch
C=N stretching (pyrimidine)1580-1620StrongPyrimidine C=N stretch
C=C stretching (aromatic)1480-1520MediumAromatic C=C stretch
C-H bending (aromatic)1340-1380MediumAromatic C-H bend
C-H bending (aliphatic)1260-1300MediumAliphatic C-H bend
C-N stretching (piperidine)1120-1160StrongC-N stretch in piperidine
C-S stretching (thiophene)680-720MediumC-S stretch in thiophene
Ring breathing (benzyl)1000-1040MediumBenzyl ring breathing
Out-of-plane bending (aromatic)780-820MediumAromatic C-H out-of-plane
Skeletal vibrations420-480WeakLow frequency skeletal modes

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

309.12996879 g/mol

Monoisotopic Mass

309.12996879 g/mol

Heavy Atom Count

22

Wikipedia

4-[4-(phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine

Dates

Last modified: 09-12-2023

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